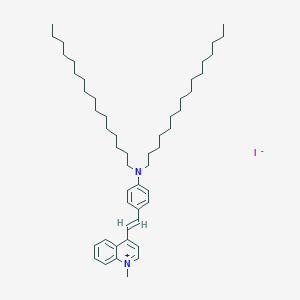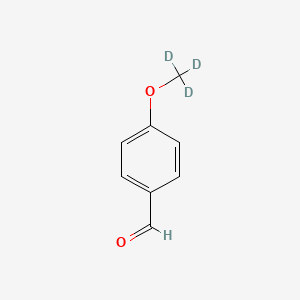![molecular formula C29H22N2O10S B1147796 5-FEX, SE [Fluorescein-5-EX, succinimidyl ester] CAS No. 123761-26-2](/img/new.no-structure.jpg)
5-FEX, SE [Fluorescein-5-EX, succinimidyl ester]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-5-EX, succinimidyl ester: is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly valued for its ability to covalently label proteins, oligonucleotides, and other molecules containing primary amines. The succinimidyl ester group reacts efficiently with these amines, forming stable conjugates that are useful in various biochemical and analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorescein-5-EX, succinimidyl ester is typically synthesized by reacting fluorescein with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to ensure high yield and purity . The reaction conditions usually involve a pH of around 8.3, maintained using a sodium bicarbonate buffer .
Industrial Production Methods: In industrial settings, the production of Fluorescein-5-EX, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure the final product’s high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescein-5-EX, succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), sodium bicarbonate buffer.
Conditions: pH 7.5-8.5, room temperature, typically for 1 hour.
Major Products: The major products of these reactions are fluorescein-labeled biomolecules, such as proteins and oligonucleotides .
Aplicaciones Científicas De Investigación
Fluorescein-5-EX, succinimidyl ester is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a fluorescent tag for various chemical compounds.
Biology: Commonly employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays to label antibodies and other proteins
Industry: Applied in the development of biosensors and diagnostic kits.
Mecanismo De Acción
The mechanism of action of Fluorescein-5-EX, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on target molecules. This reaction forms a stable amide bond, effectively labeling the target molecule with the fluorescent fluorescein moiety . The labeled molecules can then be detected and quantified using fluorescence-based techniques.
Comparación Con Compuestos Similares
Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye for labeling proteins and other biomolecules.
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE): A cell-permeable dye used for cell tracking and proliferation studies.
Alexa Fluor™ 488: A superior alternative to fluorescein-based dyes, offering better photostability and brightness.
Uniqueness: Fluorescein-5-EX, succinimidyl ester is unique due to its high reactivity with primary amines and the stability of the resulting conjugates. This makes it particularly suitable for applications requiring long-term stability and high sensitivity .
Propiedades
Número CAS |
123761-26-2 |
|---|---|
Fórmula molecular |
C29H22N2O10S |
Peso molecular |
590.56 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)




